Methyl 2-[(4-chlorophenyl)methoxy]benzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52803-82-4 |
|---|---|
Molecular Formula |
C15H13ClO3 |
Molecular Weight |
276.71 g/mol |
IUPAC Name |
methyl 2-[(4-chlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H13ClO3/c1-18-15(17)13-4-2-3-5-14(13)19-10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3 |
InChI Key |
GCSGESIMIISVRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Methyl 2 4 Chlorophenyl Methoxy Benzoate and Its Analogues
Retrosynthetic Analysis and Key Disconnection Approaches
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 2-[(4-chlorophenyl)methoxy]benzoate, two primary disconnection approaches are logical, targeting the ester and ether linkages.
Disconnection of the Ester Bond (C-O Acyl Bond): This is a common and straightforward approach. Cleaving the ester bond suggests a synthesis from a carboxylic acid and an alcohol, a reaction known as Fischer esterification. In this case, the disconnection points to 2-[(4-chlorophenyl)methoxy]benzoic acid and methanol (B129727) as the precursors.
Disconnection of the Ether Bond (C-O Ether Bond): The second strategic disconnection is at the ether linkage. This approach, based on the Williamson ether synthesis, involves the reaction of an alcohol (or its corresponding alkoxide/phenoxide) with an alkyl halide. This pathway deconstructs the target molecule into methyl 2-hydroxybenzoate (methyl salicylate) and 4-chlorobenzyl chloride. This route is often preferred due to the ready availability of the starting materials.
Based on the accessibility of precursors, the disconnection at the ether bond is a highly practical strategy for laboratory and potential scale-up synthesis.
Targeted Synthesis of the this compound Scaffold
The targeted synthesis builds upon the retrosynthetic pathways, focusing on established and reliable chemical reactions to construct the molecular scaffold.
The formation of the methyl benzoate (B1203000) moiety is a critical step, typically achieved by reacting a carboxylic acid with methanol. The most common method is the Fischer esterification. ivypanda.comma.edu
This reaction involves treating salicylic (B10762653) acid (2-hydroxybenzoic acid) with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). ivypanda.comyoutube.com The reaction is an equilibrium process, and to drive it towards the product (methyl salicylate), an excess of one reactant (typically methanol, which can also serve as the solvent) is used. ma.edu The mixture is typically heated under reflux for several hours. ivypanda.com High yields are achievable with this method. For instance, the esterification of salicylic acid with methanol using sulfuric acid as a catalyst can result in yields as high as 94.33%. ivypanda.com
| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |
| Salicylic Acid, Methanol | Conc. H₂SO₄ | Methanol | Reflux, 60-80°C, 1-12 hours | ~94% | ivypanda.comma.eduresearchgate.net |
| Salicylic Acid, Methanol | Ce(SO₄)₂ / Cation-exchange resin | Methanol | 368 K, 12 hours | ~93% | researchgate.net |
This table is interactive and may be sorted by clicking on the column headers.
The construction of the ether linkage is commonly achieved via the Williamson ether synthesis. francis-press.com This method involves the reaction of a sodium alkoxide or phenoxide with a primary alkyl halide. francis-press.com In the context of synthesizing the target molecule, this translates to the reaction between the sodium salt of methyl salicylate (B1505791) and 4-chlorobenzyl chloride.
The first step is the deprotonation of the phenolic hydroxyl group of methyl salicylate using a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to form the more nucleophilic sodium phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride in a nucleophilic substitution (SN2) reaction, displacing the chloride ion and forming the desired ether linkage. utahtech.edu
To enhance the reaction rate and efficiency, especially when dealing with reactants in different phases (e.g., an aqueous solution of the base and an organic solution of the electrophile), a phase-transfer catalyst can be employed. utahtech.edusemanticscholar.org Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide, are effective phase-transfer catalysts that help transport the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide is present. utahtech.edu
The introduction of the chlorine atom can be accomplished at different stages of the synthesis, either on a precursor molecule or on the final scaffold. A strategic approach involves using a chlorinated starting material, such as 4-chlorobenzyl chloride. However, if starting from an unchlorinated precursor like methyl p-methylbenzoate, a chlorination step is necessary.
The chlorination of the benzylic methyl group of an aromatic compound like methyl p-methylbenzoate is typically achieved through a free-radical halogenation reaction. google.com This reaction is initiated by UV light or a radical initiator (e.g., Diisopropyl azodicarboxylate). Chlorine gas is introduced into the reaction mixture at an elevated temperature (70-140°C). google.com The reaction proceeds via a radical chain mechanism to yield the desired methyl p-chloromethylbenzoate, which is a key intermediate for the subsequent etherification step. google.com
Alternatively, direct chlorination of the aromatic ring of a benzoate ester can be performed via electrophilic aromatic substitution. This method uses a chlorinating agent in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). google.com However, this method would lead to chlorination of the benzoate ring rather than the benzyl (B1604629) ring, which is not desired for the target molecule.
| Substrate | Reagents | Catalyst/Initiator | Conditions | Product | Reference |
| Methyl p-methylbenzoate | Chlorine (Cl₂) | UV light | 100-110°C, 4 hours | Methyl p-chloromethylbenzoate | google.com |
| Methyl-4-methylbenzoate | Chlorine (Cl₂) | FeCl₃ | <40°C to 60°C, 21 hours | Methyl-3-chloro-4-methylbenzoate | google.com |
This table is interactive and may be sorted by clicking on the column headers.
Advanced Synthetic Techniques and Optimization
To improve the efficiency, selectivity, and environmental footprint of the synthesis, advanced techniques and catalytic systems are employed.
Modern synthetic chemistry emphasizes the use of catalysts to achieve higher yields and selectivity under milder conditions.
Phase-Transfer Catalysis (PTC): As mentioned in the etherification section, PTC is a powerful technique for the Williamson ether synthesis. semanticscholar.orgdntb.gov.ua It is particularly useful when the nucleophile (phenoxide) and the electrophile (alkyl halide) have different solubilities. The catalyst facilitates the transport of the nucleophile across the phase boundary, accelerating the reaction and often leading to higher yields and cleaner products by minimizing side reactions. utahtech.edu
Copper-Catalyzed Reactions: Copper catalysts have emerged as versatile tools for forming C-O bonds. Copper(I) and Copper(II) salts can catalyze the coupling of alcohols or phenols with various partners. acs.org For instance, copper(I) iodide (CuI) has been used to catalyze the esterification of carboxylic acids with benzyl halides. researchgate.net Similarly, copper(II) acetate (B1210297) can catalyze the etherification of alcohols with potassium organotrifluoroborate salts. acs.org These copper-catalyzed methods can sometimes offer advantages over traditional methods, such as milder reaction conditions and broader functional group tolerance. organic-chemistry.orgrsc.org
Solid Acid Catalysts: In esterification reactions, traditional liquid acid catalysts like sulfuric acid can lead to purification challenges and corrosive waste. Solid acid catalysts, such as zirconium/titanium-based catalysts or cation-exchange resins, offer a more environmentally friendly alternative. researchgate.netmdpi.com These catalysts are easily separated from the reaction mixture by filtration and can often be reused, simplifying the workup process and reducing waste. mdpi.com For example, a Ce⁴⁺ modified cation-exchange resin has been shown to be effective for the esterification of salicylic acid, achieving high conversion rates. researchgate.net
Stereoselective Synthesis of Analogues (if applicable)
Currently, there is a lack of specific information in the public domain detailing the stereoselective synthesis of analogues of this compound. Research into the stereoselective synthesis of related compounds, such as certain benzodiazepine (B76468) analogues which are also AMPAR antagonists, has highlighted the importance of chirality in biological activity. nih.gov However, direct methodologies for introducing stereocenters into analogues of this compound have not been extensively reported.
Flow Chemistry and Continuous Processing Approaches in Benzoate Ester Synthesis
The synthesis of benzoate esters has been a subject of investigation within the field of flow chemistry, which offers several advantages over traditional batch processing, including enhanced heat transfer, improved safety for handling hazardous reagents, and the potential for process automation. nih.govmdpi.com Continuous flow reactors have been utilized for over a century in the production of bulk chemicals and are increasingly being adopted for the synthesis of fine chemicals and active pharmaceutical ingredients. nih.gov
One of the key reactions in the synthesis of benzoate esters is esterification. Studies have demonstrated the successful esterification of benzoic acid with various alcohols in continuous flow microwave reactors. researchgate.net This approach allows for precise control over reaction parameters such as temperature and residence time, leading to high conversions and yields. researchgate.net For instance, the direct esterification of benzoic acid has been optimized in a continuous flow setup, showcasing the potential for rapid and efficient production. researchgate.net
Another relevant application of flow chemistry is in alkylation reactions to form esters. A scale-up study from a microflow capillary reactor to a milliflow reactor for the alkylation of benzoic acid demonstrated the feasibility of increasing production rates significantly while maintaining high yields. acs.org This study highlighted the importance of optimizing parameters like the choice of base and flow rate to achieve optimal mixing and reactivity. acs.org Such continuous-flow methodologies could theoretically be adapted for the synthesis of this compound, potentially offering a safer, more efficient, and scalable manufacturing process compared to conventional batch methods.
The table below summarizes key findings from studies on the flow synthesis of benzoate esters, which could be applicable to the synthesis of the target compound and its analogues.
| Reaction Type | Reactor Type | Key Findings | Potential Relevance to Target Compound |
| Esterification | Continuous flow microwave reactor | High conversion rates for the esterification of benzoic acid with various alcohols. researchgate.net | Synthesis of the methyl ester group from a carboxylic acid precursor. |
| Alkylation | Microflow capillary and milliflow reactors | Successful scale-up of benzoic acid alkylation with good yields and productivity. acs.org | Introduction of the methyl group onto the benzoate core. |
| General Esterification | Flow devices | Can handle hazardous and reactive reagents safely compared to batch reactors. nih.gov | Improved safety profile for the overall synthesis. |
| Diazotization | Continuous-flow reactor | Efficient synthesis of a benzoate precursor, minimizing side reactions and improving safety. researchgate.net | Potential for the synthesis of substituted benzoate starting materials. |
Green Chemistry Principles in Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic routes for chemical compounds, including this compound. The 12 principles of green chemistry provide a framework for chemists to design more environmentally benign processes. nih.govresearchgate.net
Key principles that can be applied to the synthesis of this compound and its analogues include:
Prevention of Waste : Designing synthetic pathways that minimize the generation of waste is a primary goal. nih.gov This can be achieved by optimizing reaction conditions to maximize yield and reduce by-product formation.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov This involves choosing reactions that are inherently more efficient in terms of atom utilization.
Use of Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives. nih.gov For instance, exploring water-based or solvent-free reaction conditions can significantly reduce the environmental impact of a synthesis.
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure can reduce the energy consumption of a chemical process. nih.gov The use of microwave irradiation in continuous flow reactors, as seen in some benzoate ester syntheses, can be a more energy-efficient heating method. researchgate.net
Use of Catalysis : Catalytic reagents are generally superior to stoichiometric reagents as they are used in smaller amounts and can often be recycled and reused. nih.gov For example, employing solid acid catalysts in esterification reactions can be a greener alternative to using stoichiometric amounts of strong acids.
Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate more waste. nih.gov
By considering these principles during the design of a synthetic route for this compound, it is possible to develop a process that is not only efficient but also has a reduced environmental footprint.
Structural Characterization and Advanced Analytical Elucidation of Methyl 2 4 Chlorophenyl Methoxy Benzoate
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are fundamental in the elucidation of the molecular structure of Methyl 2-[(4-chlorophenyl)methoxy]benzoate, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum gives insights into the electronic environment of each proton, while the ¹³C NMR spectrum identifies all unique carbon atoms.
In the ¹H NMR spectrum of this compound, the protons of the aromatic rings appear as distinct multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The protons of the 4-chlorophenyl group often present as two doublets, characteristic of a para-substituted benzene (B151609) ring. The four protons of the benzoate (B1203000) ring show a more complex splitting pattern due to their different chemical environments. A key feature is the singlet observed for the benzylic methylene (B1212753) protons (-O-CH₂-), which typically resonates around 5.2 ppm. The methyl ester protons (-OCH₃) appear as a sharp singlet in the upfield region, usually around 3.9 ppm.
The ¹³C NMR spectrum corroborates the structure, showing distinct signals for each carbon atom. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region, around 166 ppm. The aromatic carbons resonate in the range of approximately 113 to 157 ppm. The benzylic methylene carbon (-O-CH₂-) signal appears around 71 ppm, and the methyl ester carbon (-OCH₃) is observed at about 52 ppm.
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |
|---|---|---|---|---|
| 7.86 | dd | 7.8, 1.8 | 1H | Ar-H (Benzoate) |
| 7.46 | ddd | 8.3, 7.4, 1.8 | 1H | Ar-H (Benzoate) |
| 7.40 | d | 8.5 | 2H | Ar-H (4-chlorophenyl) |
| 7.36 | d | 8.5 | 2H | Ar-H (4-chlorophenyl) |
| 7.10 | d | 8.4 | 1H | Ar-H (Benzoate) |
| 7.03 | t | 7.5 | 1H | Ar-H (Benzoate) |
| 5.19 | s | - | 2H | -OCH₂- |
| 3.89 | s | - | 3H | -OCH₃ |
| Chemical Shift (δ) [ppm] | Assignment |
|---|---|
| 166.4 | C=O (Ester) |
| 157.0 | Ar-C (C-O-CH₂) |
| 135.2 | Ar-C |
| 133.9 | Ar-C |
| 133.0 | Ar-C |
| 129.0 | Ar-CH |
| 128.8 | Ar-CH |
| 121.2 | Ar-CH |
| 120.5 | Ar-C |
| 113.3 | Ar-CH |
| 70.8 | -OCH₂- |
| 52.1 | -OCH₃ |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy identifies the functional groups within the molecule based on the absorption of specific frequencies of infrared light, which correspond to the vibrational frequencies of bonds.
The IR spectrum of this compound shows a strong absorption band for the C=O stretching of the ester group, which is typically observed around 1730 cm⁻¹. The presence of aromatic rings is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-O bonds of the ether and ester groups give rise to strong stretching bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The C-Cl bond of the chlorophenyl group exhibits a stretching vibration in the lower frequency region of the spectrum.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3071 | C-H Stretch | Aromatic |
| 2953 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |
| 1730 | C=O Stretch | Ester |
| 1591, 1487, 1459 | C=C Stretch | Aromatic |
| 1294 | C-O Stretch (Asymmetric) | Ester |
| 1250 | C-O-C Stretch (Asymmetric) | Aryl-Alkyl Ether |
| 1088 | C-O Stretch (Symmetric) | Ester |
| 1047 | C-O-C Stretch (Symmetric) | Aryl-Alkyl Ether |
| 754 | C-H Bend (Ortho-disubstituted) | Aromatic |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Using a soft ionization technique like electrospray ionization (ESI), the molecular ion peak can be readily identified.
For this compound (C₁₅H₁₃ClO₃), the expected monoisotopic mass is approximately 276.05 g/mol . The mass spectrum typically shows a prominent molecular ion peak cluster [M]+• or a protonated molecule peak [M+H]⁺. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature, resulting in M and M+2 peaks separated by two mass units with a 3:1 intensity ratio.
Common fragmentation pathways involve the cleavage of the ether and ester bonds. A primary fragmentation is often the loss of the methyl benzoate radical or molecule, leading to the formation of the 4-chlorobenzyl cation at m/z 125. This fragment is particularly stable and thus often observed as a base peak. Another significant fragmentation is the cleavage of the benzyl-oxygen bond, resulting in a fragment corresponding to the methyl salicylate (B1505791) cation.
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 277.06 | High | [M+H]⁺ (for ³⁵Cl isotope) |
| 279.06 | Medium | [M+H]⁺ (for ³⁷Cl isotope) |
| 125.02 | High (often base peak) | [C₇H₆Cl]⁺ (4-chlorobenzyl cation) |
Crystallographic Studies
Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for a molecule in the solid state.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction analysis of this compound has successfully determined its solid-state structure. The compound crystallizes in a specific crystal system and space group, with precise unit cell dimensions. This analysis confirms the atomic connectivity established by spectroscopy and reveals the exact bond lengths, bond angles, and torsion angles of the molecule. The data show that the benzoate and 4-chlorophenyl rings are not coplanar, adopting a specific conformation in the crystal lattice.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.198(3) |
| b (Å) | 7.7853(16) |
| c (Å) | 13.843(3) |
| β (°) | 111.43(3) |
| Volume (ų) | 1322.0(5) |
| Z (molecules per unit cell) | 4 |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of this compound is governed by a network of weak intermolecular interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds play a significant role in stabilizing the crystal structure. These interactions typically involve the aromatic C-H groups acting as donors and the oxygen atoms of the ester and ether functionalities acting as acceptors.
Chromatographic Techniques for Purity Assessment and Isolation
The purity of this compound is critical for its application in research and development, necessitating the use of high-resolution chromatographic techniques. These methods are essential for separating the target compound from starting materials, by-products, and other impurities that may be present following synthesis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary analytical tools employed for this purpose.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Both GC and HPLC offer robust platforms for the purity assessment of this compound. The choice between these techniques often depends on the volatility and thermal stability of the compound and its potential impurities.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high sensitivity and allows for the identification of unknown impurities.
For the analysis of benzoate esters, capillary columns with non-polar or medium-polarity stationary phases are typically employed. A common choice would be a dimethylpolysiloxane-based column (such as a DB-1 or HP-5MS type), which separates compounds based on their boiling points and, to a lesser extent, their interaction with the stationary phase. wiley-vch.denih.gov
A hypothetical GC method for this compound could be based on conditions used for similar compounds, such as other chlorinated acid methyl esters. nih.gov The setup would likely involve a temperature-programmed oven to ensure the elution of both more volatile impurities and the less volatile target compound within a reasonable timeframe.
Table 1: Representative Gas Chromatography (GC) Conditions for Analysis of Related Benzoate Compounds
| Parameter | Condition | Source |
|---|---|---|
| Column | Agilent DB-1 (dimethylpolysiloxane), 10 m x 0.1 mm ID, 0.1 µm film | wiley-vch.de |
| Carrier Gas | Helium (He) at a constant flow of 0.8 mL/min | wiley-vch.de |
| Injector Temperature | 250 °C | Inferred from standard practice |
| Oven Program | 60°C initial, ramp at 60°C/min to 300°C, hold for 1 min | wiley-vch.de |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | wiley-vch.deresearchgate.net |
This table presents typical conditions based on the analysis of structurally related compounds and does not represent a validated method for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode (RP-HPLC), is a powerful and versatile technique for the purity determination of a wide range of organic compounds, including esters like this compound. It is especially useful for analyzing compounds that may not be sufficiently volatile or thermally stable for GC.
The separation in RP-HPLC is typically achieved using a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase. nih.govresearchgate.net A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. The mobile phase commonly consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netsielc.com Detection is most commonly performed using an ultraviolet (UV) detector, set at a wavelength where the analyte and its impurities exhibit strong absorbance.
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for Benzoate Esters
| Parameter | Condition | Source |
|---|---|---|
| Column | Zorbax SB-Aq, C18, 5 µm, 4.6 x 250 mm | ekb.eg |
| Mobile Phase | Gradient mixture of Solvent A (0.1% triethylamine (B128534) in water) and Solvent B (Acetonitrile:Methanol:Water in 70:20:10 v/v/v) | ekb.eg |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 254 nm | researchgate.net |
| Column Temperature | Ambient or controlled (e.g., 25 °C) | Inferred from standard practice |
This table is a composite of typical conditions for related benzoate compounds and serves as a starting point for method development for this compound.
Advanced Separation Methods for Related Compounds
The synthesis of this compound can potentially generate a variety of related compounds. These may include isomers, unreacted starting materials (e.g., methyl salicylate and 4-chlorobenzyl alcohol), and by-products from side reactions. The structural similarity of these compounds can make their separation challenging with standard GC and HPLC methods.
Potential related compounds could include:
Positional Isomers: Such as Methyl 2-[(2-chlorophenyl)methoxy]benzoate or Methyl 2-[(3-chlorophenyl)methoxy]benzoate, which would arise if the starting chlorobenzyl raw material contained isomeric impurities.
Related Esters: For example, the formation of 4-chlorobenzyl benzoate if the esterification occurred with a different benzoic acid derivative impurity. sigmaaldrich.com
Unreacted Precursors: Methyl salicylate and 4-chlorobenzyl alcohol.
Hydrolysis Product: 2-[(4-chlorophenyl)methoxy]benzoic acid, if the ester is hydrolyzed.
To resolve these closely related species, advanced separation techniques may be necessary:
High-Resolution GC-MS: Utilizing high-resolution mass spectrometry allows for the differentiation of compounds with very similar retention times based on their exact mass. This can be crucial for distinguishing between isomers that may co-elute.
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which provides significantly higher resolution, speed, and efficiency compared to traditional HPLC. sielc.com This enhanced resolving power is ideal for separating complex mixtures of closely related impurities.
Two-Dimensional Chromatography (GCxGC or LCxLC): In cases of extremely complex samples, two-dimensional chromatography can be employed. This technique involves subjecting the effluent from one chromatographic column to a second, orthogonal separation on a different column. This provides a much greater peak capacity and allows for the separation of co-eluting compounds.
The selection of an appropriate advanced method would be guided by the specific separation challenge at hand, with the goal of ensuring a comprehensive purity profile for this compound.
Computational Chemistry and Theoretical Studies on Methyl 2 4 Chlorophenyl Methoxy Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of Methyl 2-[(4-chlorophenyl)methoxy]benzoate. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic structure, geometry, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to determine the optimized molecular geometry. This involves calculating key bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. These geometric parameters are critical for understanding the molecule's stability and how it interacts with its environment.
Table 1: Selected Optimized Geometrical Parameters of this compound (Hypothetical Data)
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Lengths | C-Cl | 1.74 |
| C=O | 1.23 | |
| C-O (ester) | 1.35 | |
| C-O (ether) | 1.42 | |
| Bond Angles | O=C-O (ester) | 123.5 |
| C-O-C (ether) | 117.8 |
| Dihedral Angles | C-C-O-C (ether linkage) | 178.5 |
HOMO-LUMO Analysis and Charge Transfer Characteristics
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
For this compound, the HOMO is typically localized on the electron-rich benzoate (B1203000) ring, while the LUMO may be distributed across the chlorophenyl moiety. This distribution facilitates intramolecular charge transfer, a key aspect of its electronic properties. Various quantum chemical descriptors can be calculated from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Table 2: Calculated Quantum Chemical Parameters of this compound (Hypothetical Data)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. For this compound, the MEP surface would typically show negative potential (red to yellow) around the electronegative oxygen atoms of the ester and ether groups, as well as the chlorine atom. These regions are susceptible to electrophilic attack. Conversely, areas of positive potential (blue) are generally found around the hydrogen atoms, indicating sites for potential nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed understanding of the conformational landscape and flexibility of this compound. By simulating the molecule's behavior in a solvent, typically water, over a period of nanoseconds, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site.
In Silico Studies of Molecular Recognition and Interactions
In silico methods are instrumental in predicting how a molecule like this compound might interact with biological macromolecules, such as proteins. These studies can guide the design of new therapeutic agents by identifying potential biological targets and elucidating the molecular basis of their interaction.
Ligand-Protein Docking Simulations (Hypothetical Target Identification)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. For this compound, docking simulations can be used to screen a library of potential protein targets to identify those with which it is most likely to interact. Based on the structural motifs present in the molecule, such as the ester and ether linkages and the chlorinated phenyl group, hypothetical targets could include enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in inflammation, or various kinases and proteases implicated in other disease pathways.
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally "docked" into the protein's active site. The simulation software calculates a binding affinity or docking score, which estimates the strength of the interaction. The resulting docked poses reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues.
Table 3: Hypothetical Docking Results for this compound with Potential Protein Targets
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Tyr385, Ser530, Arg120 |
| Tumor Necrosis Factor-α (TNF-α) | -7.9 | Gly121, Tyr151, Leu57 |
These in silico predictions provide a valuable starting point for experimental validation and further optimization of this compound as a potential therapeutic agent.
Binding Energy Calculations and Interaction Analysis
Currently, there are no published studies detailing the binding energy calculations or specific molecular interaction analyses for this compound with any biological targets or in theoretical complexation studies. Such calculations are crucial for understanding the strength and nature of interactions (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions) that this compound might form with receptors, enzymes, or other molecules. Without experimental or simulated data, a quantitative discussion of its binding affinity and interaction profile is not possible.
Predictive Modeling for Structure-Property Relationships
Similarly, the scientific literature lacks any predictive modeling studies, such as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) analyses, specifically developed for this compound. These computational models are essential for correlating a molecule's structural features with its biological activity or physicochemical properties. The development of such models would require a dataset of experimentally determined properties for a series of related compounds, which is not currently available for this specific molecule.
Future research in the field of computational chemistry is required to shed light on the molecular properties and potential interactions of this compound. Such studies would be invaluable for guiding further experimental work and exploring the potential applications of this compound.
Mechanistic Research and Pathway Interrogation Involving Methyl 2 4 Chlorophenyl Methoxy Benzoate
Investigation of Chemical Reactivity and Transformation Pathways
The chemical reactivity of Methyl 2-[(4-chlorophenyl)methoxy]benzoate is primarily governed by the functional groups present: the methyl ester, the ether linkage, and the two aromatic rings. The ester group can undergo hydrolysis under acidic or basic conditions to yield 2-[(4-chlorophenyl)methoxy]benzoic acid and methanol (B129727). The ether linkage, while generally stable, could be cleaved under harsh conditions, such as with strong acids like hydroiodic acid.
Reactions can also occur at the aromatic rings. The benzene (B151609) ring of the benzoate (B1203000) moiety is substituted with an electron-donating alkoxy group at the ortho position and an electron-withdrawing methoxycarbonyl group. The interplay of these groups directs further electrophilic aromatic substitution. Conversely, the chlorophenyl ring has an electron-withdrawing chlorine atom, which deactivates the ring towards electrophilic substitution.
A plausible transformation pathway for this compound could involve its synthesis via Williamson ether synthesis, reacting methyl salicylate (B1505791) with 4-chlorobenzyl chloride in the presence of a base. The general reaction for the synthesis of methyl benzoate derivatives involves the condensation of a benzoic acid with methanol in the presence of a strong acid catalyst. youtube.commdpi.com
Table 1: Potential Chemical Reactions of this compound
| Reaction Type | Reagents | Products |
| Ester Hydrolysis (Acidic) | H₃O⁺, Heat | 2-[(4-chlorophenyl)methoxy]benzoic acid, Methanol |
| Ester Hydrolysis (Basic) | NaOH, Heat | Sodium 2-[(4-chlorophenyl)methoxy]benzoate, Methanol |
| Ether Cleavage | HI, Heat | Methyl 2-hydroxybenzoate, 4-chlorobenzyl iodide |
| Electrophilic Aromatic Substitution (on benzoate ring) | e.g., HNO₃/H₂SO₄ | Nitrated derivatives |
Exploration of Potential Molecular Mechanisms of Action (if inferred from related research)
While direct studies on the molecular mechanisms of this compound are limited, inferences can be drawn from research on structurally similar compounds, particularly other benzoic acid derivatives.
Benzoic acid derivatives have been investigated as inhibitors of various enzymes. For instance, some have been reported to act as tyrosinase inhibitors, potentially by chelating copper in the enzyme's active site. researchgate.net Other studies have shown that certain benzoic acid derivatives can inhibit α-amylase. researchgate.net The structural features of this compound, with its aromatic rings and potential for hydrogen bonding after hydrolysis, suggest it could interact with enzyme active sites. The presence of the 4-chlorophenyl group could enhance binding to hydrophobic pockets within an enzyme.
Benzoic acid and its salts are known to inhibit the growth of certain microorganisms by disrupting their metabolic pathways. wikipedia.org The mechanism often involves the acidification of the cytoplasm, which inhibits anaerobic fermentation. wikipedia.org A newly synthesized benzoic acid derivative, S-2E, was found to inhibit the biosynthesis of both sterol and fatty acids by being converted to its active metabolite, S-2E-CoA, which then noncompetitively inhibited HMG-CoA reductase and acetyl-CoA carboxylase. nih.gov It is plausible that this compound, or its hydrolyzed form, could similarly interfere with cellular metabolic processes.
Role of Substituent Effects on Reaction Mechanisms
The substituents on the aromatic rings of this compound play a critical role in dictating its reactivity. libretexts.orgminia.edu.egunizin.org
On the Benzoate Ring:
The 2-alkoxy group (–OCH₂-Ar) is an activating group and an ortho-, para-director for electrophilic aromatic substitution. masterorganicchemistry.com This is due to the electron-donating resonance effect of the oxygen atom's lone pairs.
The methoxycarbonyl group (–COOCH₃) is a deactivating group and a meta-director. masterorganicchemistry.com Its electron-withdrawing inductive and resonance effects decrease the electron density of the ring.
The directing effects of these two groups are in opposition. The strong activating effect of the alkoxy group would likely dominate, directing incoming electrophiles to the positions para and ortho to it (positions 4 and 6).
On the Phenyl Ring:
Table 2: Summary of Substituent Effects in this compound
| Substituent | Ring | Electronic Effect | Directing Effect (for Electrophilic Aromatic Substitution) |
| 2-[(4-chlorophenyl)methoxy] | Benzoate | Activating (Resonance) | Ortho, Para |
| Methoxycarbonyl | Benzoate | Deactivating (Inductive & Resonance) | Meta |
| Chloro | Phenyl | Deactivating (Inductive > Resonance) | Ortho, Para |
These substituent effects are fundamental to predicting the outcomes of chemical transformations involving this compound and are essential for designing synthetic routes and understanding its potential interactions with biological systems.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Methyl 2 4 Chlorophenyl Methoxy Benzoate Derivatives
Systematic Modification of the Benzoate (B1203000) Ester Moiety
The methyl benzoate portion of the molecule is a crucial site for modification, as the ester group can significantly influence properties such as solubility, stability, and hydrogen bonding capacity. Altering the ester can modulate the compound's pharmacokinetic profile.
Key modifications and their predicted effects include:
Ester Chain Homologation: Replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl) would increase lipophilicity and steric bulk. This can enhance membrane permeability but may also lead to a poorer fit in a constrained binding pocket.
Hydrolysis to Carboxylic Acid: Conversion of the methyl ester to the corresponding carboxylic acid introduces a polar, ionizable group. This change would increase water solubility and provide a hydrogen bond donor and acceptor, potentially forming strong interactions with a biological target.
Conversion to Amides: Replacing the ester oxygen with a nitrogen atom to form primary, secondary, or tertiary amides introduces varying hydrogen bonding capabilities. A primary (-CONH₂) or secondary (-CONHR) amide can act as both a hydrogen bond donor and acceptor, which can be pivotal for target binding.
Table 1: Predicted Effects of Benzoate Ester Modifications
| Modification | Change in Lipophilicity | Steric Bulk | H-Bonding Potential | Potential Impact |
| Ethyl/Propyl Ester | Increase | Increase | Unchanged | Improved membrane permeability, possible steric hindrance. |
| Carboxylic Acid | Decrease | Minimal | Increase (Donor/Acceptor) | Increased solubility, new ionic/H-bond interactions. |
| Primary Amide | Decrease | Minimal | Increase (Donor/Acceptor) | Increased polarity, new H-bond interactions. |
| N-Methyl Amide | Decrease | Increase | Increase (Acceptor only) | Maintains H-bond acceptor, adds steric bulk. |
Variations in the Methoxybenzyl Linkage
The ether bond is generally more chemically stable than an ester linkage. nih.gov Replacing the ether oxygen can lead to analogues with different bond angles, flexibility, and polarity:
Thioether Linkage (-S-CH₂-): A sulfur atom is larger than oxygen and has a different bond angle, altering the molecule's geometry. Thioethers are also susceptible to oxidation to sulfoxides (S=O) and sulfones (SO₂), which would dramatically increase polarity.
Amine Linkage (-NH-CH₂-): Introducing a basic nitrogen atom provides a hydrogen bond donor and a site for protonation at physiological pH. This would increase polarity and introduce the possibility of forming salt bridges.
Table 2: Influence of Methoxybenzyl Linkage Variations
| Linkage Type | Relative Bond Angle | Flexibility | Polarity | Key Features |
| Ether (-O-CH₂-) | ~110° | High | Polar | Chemically stable, H-bond acceptor. |
| Thioether (-S-CH₂-) | ~99° | High | Less Polar | Alters geometry, potential for oxidation. |
| Amine (-NH-CH₂-) | ~109° | High | More Polar | H-bond donor, basic center. |
| Sulfone (-SO₂-CH₂-) | ~105° | Rigid | Very Polar | H-bond acceptor, sterically demanding. |
Derivatization of the Chlorophenyl Group
The 4-chlorophenyl ring is a critical component, and modifications to it, including the position of the chlorine atom or its replacement with other groups, are classic strategies for optimizing activity.
The position of the chlorine atom on the phenyl ring dictates the electronic distribution and steric profile of the molecule. libretexts.orgopenstax.org Moving the substituent from the para (4-position) to the meta (3-position) or ortho (2-position) would significantly alter its interaction with a target. Studies on closely related aryl benzoates, such as chlorophenyl methylbenzoates, have shown that the substituent position affects the dihedral angle between the two aromatic rings. For example, the dihedral angle in 2-chlorophenyl 4-methylbenzoate is 59.36°, while in 3-chlorophenyl 4-methylbenzoate it is 71.75°. nih.govresearchgate.net This demonstrates that positional isomerism directly impacts the molecule's three-dimensional conformation.
4-Chloro (Para): The chlorine atom exerts an electron-withdrawing inductive effect and an electron-donating resonance effect. Its position allows for interactions along the principal axis of the molecule.
3-Chloro (Meta): The substituent primarily exerts an electron-withdrawing inductive effect, altering the charge distribution on the ring differently than the para isomer.
2-Chloro (Ortho): This isomer introduces steric hindrance near the ether linkage, which can restrict rotation and significantly change the preferred conformation of the molecule. nih.govresearchgate.net
Table 3: Comparison of Chlorine Positional Isomers in Analogous Benzoates
| Isomer Position | Electronic Effect | Steric Hindrance | Dihedral Angle (in analogous methylbenzoates) nih.govresearchgate.net |
| ortho (2-chloro) | Inductive withdrawal | High | 59.36° |
| meta (3-chloro) | Inductive withdrawal | Medium | 71.75° |
| para (4-chloro) | Inductive withdrawal, resonance donation | Low | 63.89° |
Replacing the chlorine atom with other substituents is a common strategy to fine-tune activity and properties.
Halogen Exchange: Substituting chlorine with other halogens (F, Br, I) systematically modifies atomic size, electronegativity, and lipophilicity. Fluorine is small and highly electronegative, while iodine is large, more polarizable, and can participate in halogen bonding. The change from a fluorine to a chlorine substituent can introduce a small positive electrostatic potential at the atom's tip, altering potential interactions. cresset-group.com
Substitution with Other Groups: Replacing chlorine with bioisosteres can probe the importance of steric, electronic, and lipophilic factors.
Electron-donating groups (e.g., -CH₃, -OCH₃) can alter the ring's electron density and introduce new metabolic pathways. Studies on other scaffolds have shown that substituting a chloro group with a methoxy (B1213986) group can enhance activity. researchgate.net
Electron-withdrawing groups (e.g., -CF₃, -CN) can mimic or enhance the electronic effect of chlorine while significantly changing the size and lipophilicity. The trifluoromethyl group (-CF₃) is highly lipophilic and a strong electron-withdrawing group.
Table 4: Properties of Substituents on the Phenyl Ring
| Substituent (X) | Relative Size | Electronic Effect | Lipophilicity Contribution (π) | Potential for H-Bonding |
| -F | Small | Withdrawing | +0.14 | Weak Acceptor |
| -Cl (Reference) | Medium | Withdrawing | +0.71 | Weak Acceptor |
| -Br | Medium-Large | Withdrawing | +0.86 | Weak Acceptor |
| -CH₃ | Medium | Donating | +0.56 | None |
| -OCH₃ | Medium | Donating (Resonance) | -0.02 | Acceptor |
| -CF₃ | Large | Strongly Withdrawing | +0.88 | Weak Acceptor |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR studies aim to create mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity or other properties. nih.gov For a series of Methyl 2-[(4-chlorophenyl)methoxy]benzoate derivatives, a QSAR model could be developed to predict their activity.
The process typically involves:
Generating a Dataset: Synthesizing a library of analogues with systematic variations.
Calculating Descriptors: Computing a range of molecular descriptors for each analogue, such as:
Lipophilicity: logP (partition coefficient).
Electronic: Hammett constants (σ), partial atomic charges.
Steric: Molar refractivity (MR), van der Waals volume.
Topological: Connectivity indices that describe the molecule's branching and shape.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) to generate an equation. A hypothetical QSAR equation might look like:
pIC₅₀ = c₁ (logP) - c₂ (MR) + c₃ (σ) + constant
This equation would suggest that activity (pIC₅₀) increases with lipophilicity (logP) and the electron-withdrawing nature of substituents (σ), but decreases with increasing size (MR). Such models help in understanding the key drivers of activity and in designing new, more potent compounds. nih.govnih.gov
Table 5: Common Descriptors for QSAR/QSPR Modeling
| Descriptor Class | Example Descriptor | Property Represented |
| Lipophilic | logP, ClogP | Hydrophobicity, membrane permeability. |
| Electronic | Hammett constant (σ), Dipole Moment | Electron-donating/withdrawing effects, polarity. |
| Steric | Molar Refractivity (MR), van der Waals volume | Molecular size and bulk. |
| Topological | Wiener Index, Kier & Hall Indices | Molecular shape, branching, and connectivity. |
| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting ability. |
Conformational Analysis and its Influence on Molecular Interactions
The three-dimensional conformation of a molecule is paramount for its ability to interact with a biological target. The subject molecule possesses considerable conformational flexibility due to several rotatable single bonds, particularly within the methoxybenzyl linkage.
The key conformational parameter is the dihedral angle between the benzoate ring and the chlorophenyl ring. X-ray crystallography studies of analogous aryl benzoates show that these molecules are not planar. nih.govresearchgate.net For example, 2-chlorophenyl 4-methylbenzoate adopts a conformation where the dihedral angle between the aromatic rings is 59.36°. nih.govresearchgate.net This twisted conformation is likely a low-energy state that minimizes steric repulsion.
The orientation of the ester's carbonyl group (C=O) relative to the adjacent ring is also critical. In 2-chlorophenyl 4-methylbenzoate, the C=O bond is oriented anti to the ortho-chloro substituent. nih.govresearchgate.net This preferred conformation influences the accessibility of the carbonyl oxygen for hydrogen bonding and other interactions. Understanding the low-energy conformations is essential for predicting how these derivatives will fit into a receptor binding site and for designing molecules with an optimal shape for high-affinity binding.
Table 6: Dihedral Angles in Structurally Related Aryl Benzoates nih.govresearchgate.net
| Compound | Dihedral Angle Between Rings |
| 2-Chlorophenyl 4-methylbenzoate | 59.36° |
| 3-Chlorophenyl 4-methylbenzoate | 71.75° |
| 4-Chlorophenyl 4-methylbenzoate | 63.89° |
| 2-Methylphenyl 4-methylbenzoate | 73.04° |
Exploration of Methyl 2 4 Chlorophenyl Methoxy Benzoate As a Research Tool and Chemical Probe
Utility in Chemical Biology for Target Identification and Validation
There is no publicly available research to indicate that Methyl 2-[(4-chlorophenyl)methoxy]benzoate has been utilized as a chemical probe for target identification or validation in the field of chemical biology. Its potential biological activities, protein binding partners, and mechanism of action remain uncharacterized in the scientific literature.
Application in Material Science for Functional Polymer Design
No published studies or patents were found that describe the application of this compound in the design or synthesis of functional polymers. The properties of this compound that might lend themselves to material science applications, such as its thermal stability, optical properties, or reactivity in polymerization reactions, have not been documented.
Use in Synthetic Method Development as a Model Substrate or Intermediate
While the synthesis of related benzoate (B1203000) and methoxybenzoate derivatives is well-documented, there is no specific mention of this compound as a model substrate or a key intermediate in the development of new synthetic methodologies. Its reactivity and suitability for various chemical transformations have not been explored in the available literature.
Development of Analytical Standards for Related Chemical Entities
The development of analytical standards is crucial for the accurate quantification and identification of chemical compounds. However, there is no evidence to suggest that this compound has been synthesized or utilized as an analytical standard for itself or for any related chemical entities.
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning in Chemical Research
Furthermore, AI is becoming an indispensable tool in computer-aided synthesis planning (CASP). mit.edunih.govoptimlpse.co.uk Retrosynthesis algorithms can analyze the structure of a complex target molecule, such as a functionalized derivative of Methyl 2-[(4-chlorophenyl)methoxy]benzoate, and propose efficient, viable synthetic routes from commercially available starting materials. nih.govsemanticscholar.org This not only streamlines the synthesis design process but can also uncover novel and more cost-effective chemical pathways. mit.edu
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Relevance to the Scaffold |
| Property Prediction | Models predict properties like solubility, lipophilicity, binding affinity, and toxicity. nih.gov | Rapidly evaluate the drug-likeness of new derivatives for targeted applications. |
| Synthesis Planning | Algorithms propose retrosynthetic pathways to target molecules. mit.edunih.gov | Design efficient and novel syntheses for complex analogs. |
| Reaction Outcome Prediction | Predicts the yield and potential byproducts of a chemical reaction. nih.gov | Optimize reaction conditions to improve the efficiency of synthesis. |
| De Novo Design | Generates novel molecular structures with desired properties. | Create new molecules based on the core scaffold with optimized activity profiles. |
Multicomponent Reactions and Divergent Synthesis Strategies
Modern synthetic chemistry is increasingly focused on efficiency, atom economy, and the rapid generation of molecular diversity. Multicomponent reactions (MCRs) and divergent synthesis strategies are powerful approaches that align with these goals and could be instrumental in exploring the chemical space around the this compound scaffold. nih.govbeilstein-journals.org
Multicomponent Reactions (MCRs) involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants. beilstein-journals.orgrsc.org This approach is highly efficient, reducing the number of synthetic steps, purification processes, and waste generation compared to traditional linear syntheses. rsc.org For instance, MCRs utilizing benzoic acid derivatives have been successfully employed to create complex heterocyclic structures like isoindolinones and benzodiazepines. beilstein-journals.orgrsc.orgresearchgate.net A similar strategy could be envisioned where a functionalized precursor of this compound participates in an MCR to rapidly assemble a library of structurally complex and diverse derivatives.
Divergent Synthesis is a strategy that begins with a common core intermediate which is systematically elaborated through different reaction pathways to produce a wide array of distinct analogs. nih.govwikipedia.org This method is ideal for creating focused libraries of related compounds for structure-activity relationship (SAR) studies. researchgate.net Starting with the core structure of this compound, a divergent approach could introduce various functional groups onto the aromatic rings or modify the ether linkage, allowing for a systematic exploration of how structural changes impact the molecule's properties. nih.gov
Table 2: Comparison of Synthetic Strategies
| Strategy | Description | Advantages for Scaffold Exploration |
| Linear Synthesis | Step-by-step construction of a target molecule. | Controlled, well-established methodology. |
| Multicomponent Reactions | Three or more reactants combine in a single step. beilstein-journals.org | High efficiency, reduced waste, rapid access to complexity. rsc.org |
| Divergent Synthesis | A common intermediate is used to generate a library of analogs. wikipedia.org | Systematic exploration of chemical space, ideal for SAR studies. nih.govresearchgate.net |
Advanced Characterization Techniques for Dynamic Molecular Behavior
While standard techniques like X-ray crystallography provide a static picture of a molecule, understanding its dynamic behavior is crucial for comprehending its function, particularly its interactions in a biological environment. Advanced characterization techniques can offer profound insights into the conformational flexibility and intermolecular dynamics of this compound.
Advanced NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the through-space proximity of atoms, providing information about the molecule's preferred conformation in solution. Furthermore, relaxation time measurements and other advanced NMR methods can probe molecular flexibility on various timescales, from picoseconds to seconds. nih.govnsf.govresearchgate.net This would allow for the characterization of the rotational dynamics around the ether linkage and the conformational preferences of the two aromatic rings relative to each other. nih.govipb.pt
Terahertz (THz) Spectroscopy: Operating in the far-infrared region of the electromagnetic spectrum, THz spectroscopy is uniquely sensitive to low-frequency molecular vibrations, which correspond to the collective motions of molecules and intermolecular interactions like hydrogen and halogen bonds in the crystalline state. syr.eduadelaide.edu.aursc.org By combining experimental THz spectra with solid-state density functional theory (DFT) calculations, it is possible to assign specific spectral features to distinct intermolecular vibrational modes. syr.edunih.gov This powerful combination can provide a detailed picture of the forces that govern the crystal packing of this compound. nih.gov
Theoretical Prediction and Experimental Validation of Novel Interactions
The interplay of non-covalent interactions dictates the three-dimensional structure, crystal packing, and binding affinity of a molecule to its biological target. The structure of this compound, with its aromatic rings, ether oxygen, and chlorine atom, allows for a range of subtle yet significant non-covalent interactions.
Computational Prediction: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting and quantifying non-covalent interactions. nih.gov For this molecule, computational models can be used to investigate:
Halogen Bonding: The electrophilic region (σ-hole) on the chlorine atom can form an attractive interaction with a nucleophilic species. nih.govresearchgate.net The strength and directionality of potential halogen bonds can be computationally modeled. rsc.orgmdpi.com
π-π Stacking: Interactions between the aromatic rings.
C-H···π Interactions: The interaction of C-H bonds with the electron-rich π-systems of the aromatic rings.
Hydrogen Bonding: The ether and ester oxygen atoms can act as hydrogen bond acceptors.
Experimental Validation: The theoretical predictions from computational studies can be experimentally validated through various techniques. High-resolution single-crystal X-ray diffraction is the definitive method for identifying and characterizing non-covalent interactions in the solid state. acs.org By analyzing bond distances and angles within the crystal lattice, the presence of interactions like halogen bonds can be confirmed. nih.govacs.org Spectroscopic techniques, such as NMR titrations in solution, can also provide experimental evidence for the strength of these interactions. acs.org
Design of Next-Generation Chemical Probes Based on the this compound Scaffold
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or in vivo context. nih.gov The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets by presenting functional groups in a specific spatial orientation. researchgate.netresearchgate.net The this compound structure represents a potentially valuable scaffold for the development of next-generation chemical probes. nih.gov
To function as a probe, the core scaffold would need to be modified by incorporating several key features:
A Reporter Group: This is often a fluorophore, which allows for the detection and visualization of the probe using fluorescence microscopy. nih.govrsc.org The choice of fluorophore can be tuned for specific imaging applications, such as two-photon microscopy for deep-tissue imaging. nih.gov
A Reactive or Binding Group: This moiety is responsible for the probe's interaction with its biological target. It could be a group that forms a covalent bond with the target or a pharmacophore that binds non-covalently with high affinity and selectivity.
A Linker: A chemical chain that connects the scaffold to the reporter and reactive groups, ensuring that they can function without interfering with one another.
By employing divergent synthesis, a library of probes based on the this compound scaffold could be created. nih.gov These probes could be designed to be activated by specific stimuli within the cellular environment, such as changes in pH or the presence of a particular enzyme, leading to a "turn-on" fluorescent signal. acs.org Such smart probes would be powerful tools for real-time imaging of biological processes with high spatiotemporal resolution. nih.gov
Q & A
Q. What are the standard synthetic routes for Methyl 2-[(4-chlorophenyl)methoxy]benzoate?
The synthesis typically involves a two-step process:
Esterification : Reacting 2-hydroxybenzoic acid with methanol under acidic conditions to form methyl salicylate.
Etherification : Substituting the hydroxyl group with a (4-chlorophenyl)methoxy group via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. Key reagents include 4-chlorobenzyl bromide and a base like K₂CO₃ in anhydrous DMF at 80–100°C for 12–24 hours .
Critical Parameters : Reaction time, solvent polarity, and base strength significantly influence yield. For example, using Cs₂CO₃ instead of K₂CO₃ may reduce steric hindrance in bulky substrates .
Q. Which spectroscopic techniques are employed for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chloroaryl groups) and ester linkage (δ 3.9 ppm for methoxy) .
- IR Spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (C=O stretch of ester) and 1250 cm⁻¹ (C-O-C stretch) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between aromatic rings), validated using SHELX software .
Q. How is purity assessed during synthesis?
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (for aromatic systems).
- Melting Point Analysis : Consistency with literature values (e.g., 120–122°C) indicates purity .
- TLC : Hexane/ethyl acetate (4:1) as the mobile phase to monitor reaction progress .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structural determination?
Discrepancies in bond lengths or angles may arise from twinning, disorder, or poor diffraction quality. Strategies include:
- Multi-Software Validation : Cross-checking results with SHELXL (for small molecules) and OLEX2 (for macromolecules) .
- High-Resolution Data : Collecting data at synchrotron facilities (≤0.8 Å resolution) to reduce noise.
- Hydrogen Bond Analysis : Confirming intermolecular interactions (e.g., C-H···O) to validate packing models .
Q. What strategies optimize synthesis yield in sterically hindered systems?
| Parameter | Optimized Condition | Yield Improvement |
|---|---|---|
| Base | Cs₂CO₃ (bulky base) | +15–20% vs. K₂CO₃ |
| Solvent | Anhydrous DMF (polar aprotic) | Reduces side reactions |
| Temperature | 100°C (reflux) | Accelerates SNAr |
| Catalyst | CuI (for Ullmann coupling) | Enables C-O bond formation |
Q. How do electronic effects of substituents influence reactivity?
- Chlorine (Electron-Withdrawing) : Activates the benzene ring for electrophilic substitution but deactivates it for nucleophilic attacks.
- Methoxy (Electron-Donating) : Stabilizes intermediates in SNAr reactions but may hinder coupling in Ullmann pathways.
Case Study : Replacing 4-chlorophenyl with 4-fluorophenyl reduces steric bulk, improving coupling efficiency by 12% .
Q. How can biological activity be methodologically evaluated?
- In Vitro Assays :
- Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence polarization.
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing -OCH₃ with -CF₃) to assess potency changes .
Q. What are common pitfalls in analyzing reaction byproducts?
- Co-Elution in HPLC : Use gradient elution (e.g., 10–90% acetonitrile in water) to separate isomers.
- Ambiguous NMR Peaks : Employ 2D techniques (HSQC, HMBC) to assign overlapping signals .
- Crystallization Issues : Add seed crystals or use slow evaporation in CHCl₃/hexane mixtures .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points?
Variations may arise from polymorphic forms or impurities. Solutions:
- Recrystallization : Use ethanol/water mixtures to isolate the thermodynamically stable form.
- DSC Analysis : Differential scanning calorimetry identifies polymorph transitions (e.g., endothermic peaks at 115°C vs. 122°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
